molecular formula C10H5ClN2O B1319649 6-Chloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile CAS No. 94856-52-7

6-Chloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile

Cat. No.: B1319649
CAS No.: 94856-52-7
M. Wt: 204.61 g/mol
InChI Key: NDZXBUZOSJRPBM-UHFFFAOYSA-N
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Description

6-Chloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile is a heterocyclic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile typically involves the reaction of 2-chloroquinoline-3-carbaldehyde with malononitrile in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Chloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an increase in acetylcholine levels, which can enhance neurotransmission .

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-2-oxo-1,2-dihydroquinoline-4-carbohydrazide
  • 2-Oxo-1,2-dihydroquinoline-3-carboxamides
  • 2-Chloroquinoline-3-carbaldehyde derivatives

Uniqueness

6-Chloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloro and nitrile groups make it a versatile intermediate for further chemical modifications, enhancing its utility in various applications .

Properties

IUPAC Name

6-chloro-2-oxo-1H-quinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClN2O/c11-8-1-2-9-6(4-8)3-7(5-12)10(14)13-9/h1-4H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDZXBUZOSJRPBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C=C(C(=O)N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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